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3-Methylpentanoic acid

Microbiology Membrane Lipid Metabolism Branched-Chain Fatty Acids

3-Methylpentanoic acid (CAS 105-43-1, also known as 3-methylvaleric acid or β-methylvaleric acid) is a C6 branched-chain carboxylic acid with molecular formula C6H12O2 and molecular weight 116.16 g/mol. It is a colorless to pale yellow liquid at room temperature, with a boiling point of 196–198 °C, density of 0.93 g/mL at 25 °C, refractive index n20/D 1.416, and a calculated logP of 1.66.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 105-43-1
Cat. No. B089800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpentanoic acid
CAS105-43-1
Synonyms3-methylvalerate
3-methylvaleric acid
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC(C)CC(=O)O
InChIInChI=1S/C6H12O2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
InChIKeyIGIDLTISMCAULB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpentanoic Acid (CAS 105-43-1): Verified Specifications and Baseline Data for Scientific Procurement


3-Methylpentanoic acid (CAS 105-43-1, also known as 3-methylvaleric acid or β-methylvaleric acid) is a C6 branched-chain carboxylic acid with molecular formula C6H12O2 and molecular weight 116.16 g/mol [1]. It is a colorless to pale yellow liquid at room temperature, with a boiling point of 196–198 °C, density of 0.93 g/mL at 25 °C, refractive index n20/D 1.416, and a calculated logP of 1.66 . The compound is insoluble in water but miscible with organic solvents including ethanol and ether [2]. It carries FEMA number 3437 and JECFA number 262, with regulatory clearance for use as a flavoring agent .

3-Methylpentanoic Acid (CAS 105-43-1): Why In-Class Branched C6 Carboxylic Acids Cannot Be Interchanged


Branched C6 carboxylic acids with the same molecular formula (C6H12O2) exhibit markedly different biological activities and sensory profiles due to the position of methyl branching. As demonstrated in a Listeria monocytogenes BCFA-deficient mutant model, 2-methylpentanoate effectively rescued growth and restored membrane fluidity, whereas 3-methylpentanoate was completely ineffective [1]. Similarly, the organoleptic profiles differ substantially: 3-methylpentanoic acid possesses a sour, herbaceous, slightly green odor suitable for aged cheese flavor applications, while the 4-methyl positional isomer (4-methylpentanoic acid) exhibits an unpleasant, sour, penetrating odor that limits its utility in fine fragrance and flavor formulations . These functional divergences underscore that methyl-branched C6 carboxylic acids are not generic interchangeable commodities; the specific branching position dictates biological recognition, metabolic fate, and sensory performance.

3-Methylpentanoic Acid (CAS 105-43-1): Quantifiable Differentiation Evidence vs. 2-Methylpentanoic Acid, 4-Methylpentanoic Acid, and Straight-Chain Analogs


Growth Rescue Ineffectiveness in BCFA-Deficient Listeria Model: 3-Methylpentanoate vs. 2-Methylpentanoate

In a BCFA-deficient Listeria monocytogenes mutant (strain MOR401), supplementation with 2-methylpentanoate effectively stimulated growth at 37°C and restored growth at 10°C, with concomitant restoration of odd-numbered anteiso fatty acid content and increased membrane fluidity. In contrast, 3-methylpentanoate was completely ineffective in rescuing growth under identical experimental conditions [1]. This represents a binary functional difference that directly informs procurement decisions for studies involving branched-chain fatty acid metabolism, membrane biophysics, or novel fatty acid biosynthesis.

Microbiology Membrane Lipid Metabolism Branched-Chain Fatty Acids

Odor Profile Differentiation: 3-Methylpentanoic Acid vs. 4-Methylpentanoic Acid

3-Methylpentanoic acid is consistently described as possessing a sour, herbaceous, slightly green odor, with additional notes of cheese and fruit upon dilution [1]. In direct contrast, 4-methylpentanoic acid (CAS 646-07-1) is characterized by an unpleasant, sour, and penetrating odor . This qualitative difference in hedonic character directly impacts suitability for flavor and fragrance applications, where 3-methylpentanoic acid is employed in aged cheese flavor profiles (cheddar, parmesan, romano), whereas the 4-methyl isomer is generally considered unsuitable for such applications due to its harsh, unpleasant aroma.

Flavor Chemistry Fragrance Organoleptic Assessment

Flavor Use Level Differentiation: FEMA 3437 vs. FEMA 3463

3-Methylpentanoic acid (FEMA 3437) is typically employed at use levels of 0.02 to 5 ppm in finished goods for cheese flavor applications [1]. In contrast, 4-methylpentanoic acid (FEMA 3463) has published use limits that are significantly higher for certain food categories, including up to 40 mg/kg (40,000 ppb) in baked goods, dairy products, and condiments [2]. The substantially lower and more narrowly defined use level range for 3-methylpentanoic acid reflects its specific sensory contribution to aged cheese profiles at trace concentrations, whereas the 4-methyl isomer requires much higher concentrations to achieve its flavor impact, indicative of different odor thresholds and flavor potency.

Food Flavoring FEMA GRAS Regulatory Compliance

GC-MS Retention Time Differentiation from Straight-Chain Pentanoic Acid

Under standardized GC-MS conditions for volatile fatty acid analysis, 3-methylpentanoic acid elutes with a retention time of 6.25 minutes, with a match factor of 83.9% and probability value of 67.1% against reference spectral libraries [1]. For comparison, the straight-chain analog pentanoic acid (valeric acid, C5H10O2) elutes earlier at 5.43 minutes (match factor 83.4%, probability 54.7%). The 0.82-minute retention time difference enables baseline chromatographic separation and unambiguous identification of 3-methylpentanoic acid in complex biological or food matrices. This differential retention behavior is critical for analytical method development and quality control applications.

Analytical Chemistry GC-MS Volatile Fatty Acid Analysis

Regulatory Safety Clearance: RIFM Assessment vs. In-Class Compounds

The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of 3-methylpentanoic acid (CAS 105-43-1) evaluating seven human health endpoints plus environmental impact. Based on current existing data, 3-methylpentanoic acid does not present a concern for genotoxicity, and all endpoints were cleared using target data, read-across, and/or TTC approaches [1][2]. The compound is assigned Cramer Class I (low toxicity potential). The worldwide volume of use is 0.1–1 metric ton per year (IFRA, 2015), with a 95th percentile total systemic exposure of <0.0001 mg/kg/day [1]. This documented safety profile provides regulatory certainty for fragrance and flavor formulators that may not be available for less-studied branched C6 carboxylic acid positional isomers.

Fragrance Safety Toxicology Regulatory Compliance

3-Methylpentanoic Acid (CAS 105-43-1): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Negative Control in Bacterial Membrane Lipid and BCFA Metabolism Studies

For researchers investigating branched-chain fatty acid (BCFA) biosynthesis and membrane lipid homeostasis in Listeria, Bacillus, or other Gram-positive bacteria, 3-methylpentanoic acid serves as a critical negative control. Unlike 2-methylpentanoate or 2-ethylbutyrate, which rescue growth and restore anteiso-fatty acid profiles in BCFA-deficient mutants, 3-methylpentanoate is completely ineffective [1]. This binary functional difference enables precise dissection of substrate specificity for fatty acid biosynthetic enzymes (e.g., FabH, FabF) and provides a tool for validating metabolic engineering outcomes.

High-Impact Aged Cheese Flavor Formulation (Parmesan, Cheddar, Romano)

3-Methylpentanoic acid (FEMA 3437) is specifically employed at low concentrations (0.02–5 ppm) to impart authentic aged cheese character, including fruity-cheese and Parmesan notes, in savory flavor formulations [2][3]. Its sour, herbaceous, slightly green odor profile is distinct from the unpleasant, penetrating odor of 4-methylpentanoic acid, making it the positional isomer of choice for premium cheese flavor development. The compound is naturally present in cheese and dairy products, supporting clean-label and natural flavor positioning strategies.

GC-MS Analytical Standard for Branched Fatty Acid Identification

With a reproducible retention time of 6.25 minutes under standardized GC-MS conditions (and Kovats retention indices of 947 on DB-5 and 971 on HP-5 columns), 3-methylpentanoic acid serves as a reliable analytical standard for the identification and quantification of branched-chain volatile fatty acids in food matrices, biological fluids, and environmental samples [4][5]. Its distinct elution profile relative to straight-chain pentanoic acid (5.43 min) and other branched isomers facilitates unambiguous peak assignment in complex chromatograms.

Fragrance Ingredient with Documented Safety Clearance

For fragrance formulators operating in regulated markets, 3-methylpentanoic acid offers a documented safety profile validated by RIFM's comprehensive assessment covering seven human health endpoints and environmental impact [6][7]. The absence of genotoxicity concerns and Cramer Class I classification provides a clear compliance pathway that may not exist for other positional isomers of C6 branched carboxylic acids lacking equivalent published safety assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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